molecular formula C7H5F3O2 B1434839 4-(Difluoromethoxy)-2-fluorophenol CAS No. 1261479-04-2

4-(Difluoromethoxy)-2-fluorophenol

Cat. No. B1434839
CAS RN: 1261479-04-2
M. Wt: 178.11 g/mol
InChI Key: XCZAFMAVEKQTEC-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorophenol, also known as 4-Difluoromethoxy-2-fluorophenol, is an organic compound that is widely used in scientific research due to its wide range of applications. It is a colorless, water-soluble compound with a molecular formula of C7H5F3O2 and a molecular weight of 168.11 g/mol. 4-Difluoromethoxy-2-fluorophenol has been studied in various fields of science, such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis Processes

  • Use of Fluoroform in Synthesis : Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, is used as a difluorocarbene source for converting phenols into difluoromethoxy derivatives. This process is carried out at moderate temperatures and atmospheric pressure, yielding moderate to good product yields (Thomoson & Dolbier, 2013).

Application in Radiosynthesis

  • Radiosynthesis of 4-[¹⁸F]Fluorophenol : Bis(4-benzyloxyphenyl)iodonium salts are effective precursors for no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound for building complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This process achieves yields of 43-52% using conventional or microwave heating (Helfer et al., 2013).

Fluorescent Probes

  • Application in Sensing Metal Cations : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue are used as fluorescent probes for sensing magnesium and zinc cations. These fluorophores are sensitive to pH changes and exhibit fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

4-(difluoromethoxy)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZAFMAVEKQTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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